

# Atuveciclib S-Enantiomer: A Comprehensive Technical Guide on its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Atuveciclib (BAY-1143572) has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, a process essential for the transcription of many proto-oncogenes and survival proteins.[3] The therapeutic potential of targeting this pathway has led to the development of inhibitors like Atuveciclib. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the S-enantiomer of Atuveciclib.

## **Discovery and Biological Activity**

Atuveciclib was identified through lead optimization efforts starting from the lead compound BAY-958.[2] The introduction of a novel benzyl sulfoximine group was a key structural modification that led to an improved overall profile, including high kinase selectivity, favorable physicochemical properties, and good in vivo efficacy.[2]

Atuveciclib is a racemic mixture, and its enantiomers were separated to investigate their individual biological activities. The R-enantiomer is the eutomer, designated as Atuveciclib, while the S-enantiomer is the distomer. While both enantiomers exhibit inhibitory activity against CDK9, the R-enantiomer is slightly more potent.[4]



### **Signaling Pathway**

Atuveciclib exerts its effect by inhibiting the P-TEFb complex, which is composed of CDK9 and its regulatory partner, Cyclin T1.[3] This inhibition prevents the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). Consequently, RNA Pol II stalls at promoter-proximal regions, leading to a halt in transcriptional elongation. This selectively affects the expression of genes with short half-lives, many of which are critical for cancer cell proliferation and survival, such as MYC and MCL-1.[3] The inhibition of CDK9 by Atuveciclib has also been shown to suppress the NF-kB and STAT3 signaling pathways.[5][6][7]



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Atuveciclib's mechanism of action via CDK9 inhibition.

## **Quantitative Data**

The following tables summarize the key quantitative data for Atuveciclib and its S-enantiomer.

Table 1: In Vitro Kinase Inhibitory Activity



| Compound                     | Target     | IC50 (nM) | Reference |
|------------------------------|------------|-----------|-----------|
| Atuveciclib (R-enantiomer)   | CDK9/CycT1 | 13        | [1]       |
| Atuveciclib S-<br>enantiomer | CDK9/CycT1 | 16        | [4][8][9] |
| Atuveciclib (R-enantiomer)   | GSK3α      | 45        | [1]       |
| Atuveciclib (R-enantiomer)   | GSK3β      | 87        | [1]       |
| Atuveciclib (R-enantiomer)   | CDK2       | >1000     | [1]       |

Table 2: In Vitro Anti-proliferative Activity

| Compound                       | Cell Line | IC50 (nM) | Reference |
|--------------------------------|-----------|-----------|-----------|
| Atuveciclib (R-enantiomer)     | HeLa      | 920       | [10]      |
| Atuveciclib S-<br>enantiomer   | HeLa      | 1100      | [4][8][9] |
| Atuveciclib (R-<br>enantiomer) | MOLM-13   | 310       | [10]      |

Table 3: In Vivo Pharmacokinetic Properties in Rats



| Compound                       | Parameter                       | Value | Unit   | Reference |
|--------------------------------|---------------------------------|-------|--------|-----------|
| Atuveciclib (R-<br>enantiomer) | Blood Clearance<br>(CLb)        | 1.1   | L/h/kg | [1]       |
| Atuveciclib S-<br>enantiomer   | Blood Clearance<br>(CLb)        | 1.2   | L/h/kg | [8]       |
| Atuveciclib (R-enantiomer)     | Volume of<br>Distribution (Vss) | 1.0   | L/kg   | [1]       |
| Atuveciclib S-<br>enantiomer   | Volume of<br>Distribution (Vss) | 1.2   | L/kg   | [8]       |
| Atuveciclib (R-enantiomer)     | Oral<br>Bioavailability (F)     | 54    | %      | [1]       |
| Atuveciclib S-<br>enantiomer   | Oral<br>Bioavailability (F)     | 53    | %      | [8]       |
| Atuveciclib (R-<br>enantiomer) | Half-life (t1/2)                | -     | -      | -         |
| Atuveciclib S-<br>enantiomer   | Half-life (t1/2)                | 0.6   | h      | [8]       |

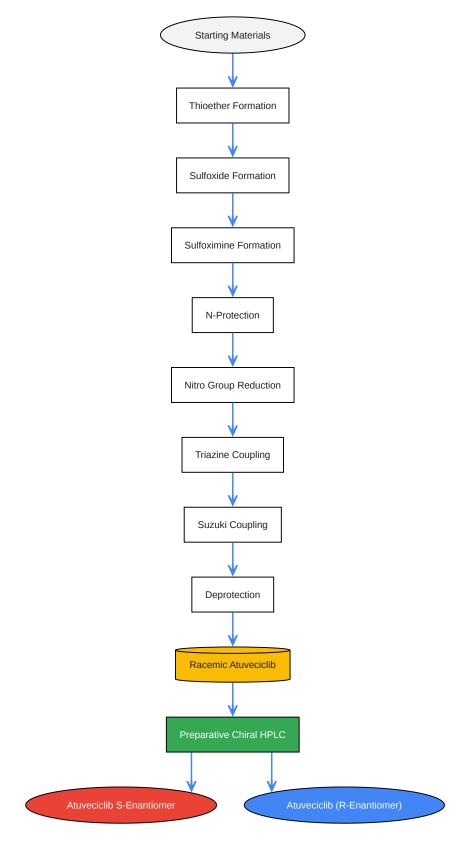
# Synthesis of Atuveciclib and Resolution of Enantiomers

The synthesis of racemic Atuveciclib has been reported, followed by the separation of the R and S enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC). [4][11] An asymmetric synthesis approach has also been explored, although it resulted in a low enantiomeric excess.[12]

## **Synthetic Workflow**

The general synthetic route to racemic Atuveciclib involves several key steps, starting from commercially available materials. The final step is the resolution of the enantiomers.





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General workflow for the synthesis and resolution of Atuveciclib.



### **Experimental Protocols**

Synthesis of Racemic Atuveciclib

The synthesis of racemic Atuveciclib is detailed in the publication by Lücking et al. (2017).[4] [11] The key steps are outlined below:

- Thioether Formation: 4-(chloromethyl)-1-nitrobenzene is reacted with sodium thiomethoxide to yield the corresponding thioether.[4][11]
- Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using periodic acid and a catalytic amount of iron(III) chloride.[4][11]
- Sulfoximine Formation: The sulfoxide is converted to the corresponding N-trifluoroacetyl sulfoximine using trifluoroacetamide, phenyliodonium diacetate, magnesium oxide, and a rhodium catalyst.[4][11]
- Deprotection: The trifluoroacetyl group is removed using potassium carbonate in methanol to yield the free sulfoximine.[4][11]
- N-Protection: The sulfoximine nitrogen is protected with an ethoxycarbonyl group using ethyl chloroformate and pyridine.[4][11]
- Nitro Group Reduction: The nitro group is reduced to an aniline using titanium(III) chloride.[4]
  [11]
- Triazine Coupling: The aniline is reacted with 2,4-dichloro-1,3,5-triazine in the presence of a base.[4][11]
- Suzuki Coupling: The resulting chloro-triazine is coupled with 4-fluoro-2-methoxyphenylboronic acid using a palladium catalyst.[4][11]
- Final Deprotection: The ethoxycarbonyl protecting group is removed with sodium ethoxide to yield racemic Atuveciclib.[4][11]

Resolution of Enantiomers by Preparative Chiral HPLC



The separation of the R and S enantiomers of Atuveciclib is achieved by preparative chiral HPLC.[4][11]

- Column: A chiral stationary phase column is used.
- Mobile Phase: A suitable mixture of solvents, such as a hexane/isopropanol or hexane/ethanol system, is employed.
- Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.
- Collection: The separated enantiomers are collected in fractions.

The absolute configuration of the enantiomers was determined by X-ray crystallography of the N-acetyl derivative of the R-enantiomer.[4]

#### Conclusion

The S-enantiomer of Atuveciclib is a potent inhibitor of CDK9, albeit with slightly lower activity compared to its R-enantiomer. The discovery of Atuveciclib and the characterization of its enantiomers have provided valuable insights into the structure-activity relationship of CDK9 inhibitors. The synthetic route to racemic Atuveciclib is well-established, and the resolution of the enantiomers can be achieved through preparative chiral HPLC. This technical guide provides a comprehensive overview of the discovery, biological activity, and synthesis of the **Atuveciclib S-enantiomer**, serving as a valuable resource for researchers in the field of oncology and drug development.

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